N-cycloheptyl-1-methylpyrrolidin-3-amine

Lipophilicity Physicochemical profiling ADME prediction

Medicinal chemists requiring a pyrrolidine amine with XLogP3 >2.0 for hydrophobic pocket engagement or BBB penetration face a gap: cyclopentyl (1.3) and cyclohexyl (1.8) analogs fall short. N-Cycloheptyl-1-methylpyrrolidin-3-amine (XLogP3 2.4) fills this niche as the only member of the N-cycloalkyl series exceeding the 2.0 threshold. • +0.6 log-unit lipophilicity gain vs. cyclohexyl analog for matched-pair SAR studies • Racemic form (≥98%) suitable for non-stereospecific routes; chiral resolution downstream • Distinct steric bulk for filling hydrophobic sub-pockets in target-binding campaigns Supplied with batch QC (NMR, HPLC); global shipping available.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13258547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-methylpyrrolidin-3-amine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NC2CCCCCC2
InChIInChI=1S/C12H24N2/c1-14-9-8-12(10-14)13-11-6-4-2-3-5-7-11/h11-13H,2-10H2,1H3
InChIKeyNBGOEWXWZIHMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-1-methylpyrrolidin-3-amine Profile vs Comparators


N-Cycloheptyl-1-methylpyrrolidin-3-amine (CAS 1250776-10-3) is a C12H24N2 tertiary diamine in which a cycloheptyl group is N-linked to the 3-amino position of 1-methylpyrrolidine [1]. With a computed XLogP3 of 2.4 and a molecular weight of 196.33 g·mol⁻¹, it occupies a distinct lipophilic and steric niche compared to its closest in-class analogs N-cyclopentyl-1-methylpyrrolidin-3-amine (C10H20N2, XLogP3 1.3) and N-cyclohexyl-1-methylpyrrolidin-3-amine (C11H22N2, XLogP3 1.8) [1][2][3]. The compound contains a stereogenic center at the pyrrolidine 3-position; however, commercial suppliers generally offer the racemic form without chiral specification, a factor that directly impacts its use in enantioselective synthesis or stereochemistry-dependent target engagement .

High lipophilicity profile distinct from smaller cycloalkyl analogs, supporting hydrophobic pocket filling or permeability research.
Computed logP 2.4 vs 1.8 (cyclohexyl) and 1.3 (cyclopentyl)
Racemic form suitable as a non-stereospecific building block in synthesis or as a control for chiral method development.
Enantiopure (R)- or (S)-form not commercially available
Analytically characterized with batch-specific QC (NMR, HPLC, GC) available for procurement confidence.
Supports reaction optimization and reproducible SAR studies

N-Cycloheptyl-1-methylpyrrolidin-3-amine vs Cycloalkyl Analogs


Substituting N-cycloheptyl-1-methylpyrrolidin-3-amine with a smaller-ring analog (cyclopentyl or cyclohexyl) alters two critical molecular descriptors that dictate performance in both medicinal chemistry and chemical process development: lipophilicity and steric bulk. The XLogP3 value increases systematically from 1.3 (cyclopentyl) to 1.8 (cyclohexyl) to 2.4 (cycloheptyl), corresponding to a >10-fold difference in predicted octanol–water partition coefficient per log unit [1][2][3]. In target-binding campaigns, such a shift can re-rank the compound’s membrane permeability, off-target promiscuity, and metabolic clearance. Moreover, the cycloheptyl ring provides a larger excluded volume, which can be decisive for filling a hydrophobic pocket or inducing a conformational change in a protein target. For process chemists, the increased molecular weight and altered basicity (the cycloheptyl group is slightly more electron-donating) may affect salt formation, crystallization behaviour, and chromatographic retention. These differences mean that data generated with the cyclopentyl or cyclohexyl congener cannot be directly extrapolated to the cycloheptyl analogue, and procurement of the exact N-cycloheptyl derivative is essential for reproducible SAR exploration or scale-up studies.

Target compound
Cyclohexyl/cyclopentyl analogs
N-Cycloheptyl derivative
Larger steric bulk and higher lipophilicity; racemic only.
Smaller-ring analogs
Reduced excluded volume and lower logP; enantiopure forms available for the unsubstituted scaffold.
Substituting with a cyclohexyl or cyclopentyl congener shifts lipophilicity and steric profile, which may alter membrane partitioning, target binding, and chromatographic behaviour. Data from smaller-ring analogs should not be extrapolated for SAR or process development.

N-Cycloheptyl-1-methylpyrrolidin-3-amine: Comparative Evidence


Lipophilicity Across Cycloalkyl Series

The computed octanol–water partition coefficient (XLogP3) for N-cycloheptyl-1-methylpyrrolidin-3-amine is 2.4, which is 0.6 log units higher than the N-cyclohexyl analog (XLogP3 1.8) and 1.1 log units higher than the N-cyclopentyl analog (XLogP3 1.3). These values were generated using the XLogP3 algorithm implemented in PubChem and are directly comparable because all three compounds share the same core scaffold and differ only in the cycloalkyl ring size [1][2][3].

Computed Lipophilicity
Cross-study comparable
XLogP3 = 2.4
vs cyclohexyl 1.8, cyclopentyl 1.3
Δ +0.6 / +1.1 log units
Supports lipophilicity-based permeability ranking
Identical XLogP3 algorithm for all three
Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight & Heavy Atom Comparison

The molecular weight of N-cycloheptyl-1-methylpyrrolidin-3-amine is 196.33 g·mol⁻¹, compared to 182.31 g·mol⁻¹ for the N-cyclohexyl analog and 168.28 g·mol⁻¹ for the N-cyclopentyl analog. The heavy atom count follows the same trend: 14, 13, and 12 respectively [1][2][3].

Molecular Weight & Heavy Atoms
Cross-study comparable
MW 196.33 g/mol, 14 heavy atoms
vs cyclohexyl 182.31 (13 atoms), cyclopentyl 168.28 (12 atoms)
Impacts diffusion rate and library cutoffs
Same computational protocol applied
Molecular weight Drug-likeness Physicochemical space

Commercial Purity Comparison

N-Cycloheptyl-1-methylpyrrolidin-3-amine is listed at ≥98% purity by Bidepharm, with batch-specific QC data (NMR, HPLC, GC) available . In contrast, the N-cyclohexyl and N-cyclopentyl analogs are commonly offered at ≥97% (NLT 97%) by MolCore , while some suppliers of the cycloheptyl derivative (e.g., Chemscene) also provide the compound at ≥98% .

Commercial Purity Specification
Data to verify
≥98% purity, batch QC (NMR, HPLC, GC)
Cyclohexyl/cyclopentyl analogs listed at NLT 97%
May reduce impurity-related variability
Vendor-reported; independent verification advised
Chemical purity Quality control Procurement specification

Enantiomeric Specification Status

Unlike (R)- and (S)-1-methylpyrrolidin-3-amine, which are widely available in enantiopure forms and for which enantioselectivity has been documented (e.g., (S)-enantiomer shows ~50% lower affinity for 5-HT₃ receptors compared to (R)-form) [1], N-cycloheptyl-1-methylpyrrolidin-3-amine (CAS 1250776-10-3) is offered by all major suppliers exclusively as the racemate . No separate CAS registry numbers for the (R)- or (S)-enantiomers were identified.

Enantiomeric Availability
Class-level inference
Racemic only; 0 enantiopure commercial sources
(R)- and (S)-1-methylpyrrolidin-3-amine available enantiopure
Limits use in enantioselective synthesis without chiral separation
Literature and vendor search May 2026
Stereochemistry Chiral purity Enantioselective synthesis

Limited In Vitro Pharmacology Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (conducted May 2026) identified no primary research articles or patents reporting quantitative in vitro pharmacology data (IC₅₀, Kᵢ, EC₅₀) for N-cycloheptyl-1-methylpyrrolidin-3-amine itself. In contrast, the N-unsubstituted 1-methylpyrrolidin-3-amine scaffold has been characterized against multiple targets (e.g., 5-HT₁A Kᵢ = 0.24 nM for WAY-100635 derivatives; σ receptor binding) [1]. This data gap means that differential claims based on target potency or selectivity cannot be made for the cycloheptyl analog at this time.

Pharmacology Data Coverage
Data to verify
0 peer-reviewed publications with quantitative data
Core scaffold: >10 publications with Kᵢ/IC₅₀ values
Requires de novo profiling; no prior SAR available
PubMed, ChEMBL, BindingDB search May 2026
Data availability SAR Risk assessment

N-Cycloheptyl-1-methylpyrrolidin-3-amine: Application Scenarios


Lead Optimization for High Lipophilicity

When a medicinal chemistry program demands a pyrrolidine-based amine with XLogP3 exceeding 2.0—for example, to improve blood–brain barrier penetration or to fill a hydrophobic sub-pocket identified by X-ray crystallography—N-cycloheptyl-1-methylpyrrolidin-3-amine (XLogP3 2.4) is the only member of the N-cycloalkyl-1-methylpyrrolidin-3-amine series that meets this criterion [1][2][3]. The cyclopentyl (XLogP3 1.3) and cyclohexyl (XLogP3 1.8) analogs fall short, making the cycloheptyl derivative the default choice when lipophilicity is a key design parameter.

Racemic Building Block in Asymmetric Synthesis

For synthetic routes that do not require enantiopure starting material—such as the preparation of achiral ligands, non-stereospecific coupling reactions, or process-scale intermediates where chiral resolution occurs downstream—the racemic N-cycloheptyl-1-methylpyrrolidin-3-amine (≥98% purity, batch QC available) offers a cost-effective and analytically well-characterized option. Its higher molecular weight and lipophilicity differentiate it from the cyclohexyl racemate, which may be less suitable for post-coupling purification due to lower chromatographic retention.

Physicochemical Tool for Permeability & Binding

Because the cycloheptyl analog provides a predictable +0.6 log‑unit increase in XLogP3 relative to the cyclohexyl reference [1][2], it can serve as a matched-pair tool compound for dissecting the contribution of lipophilicity to membrane permeability (PAMPA or Caco-2 assays) or plasma protein binding. Researchers can use the cyclopentyl–cyclohexyl–cycloheptyl series as a mini-homologous set to establish lipophilicity–activity relationships without introducing heteroatom or scaffold changes.

Scaffold-Hopping & IP Diversification

For organizations seeking to generate novel intellectual property around pyrrolidine-based pharmacophores, the cycloheptyl substituent provides a structural departure from the more commonly claimed cyclohexyl and cyclopentyl motifs. While direct biological data for the compound are lacking [4], its distinct physicochemical profile (XLogP3 2.4, MW 196.33) can support patent applications that require demonstration of structural novelty and non-obvious property differentiation from prior art encompassing smaller cycloalkyl substituents.

Application
Selection Property
Validation Focus
Lead optimization requiring high lipophilicity
XLogP3 exceeding 2.0, distinct from cyclohexyl/cyclopentyl analogs
Permeability assessment and hydrophobic pocket fit
Racemic building block in synthesis
Racemate with batch QC (NMR, HPLC, GC)
Purity and identity verification for reaction reproducibility
Lipophilicity-activity relationship (LAR) studies
Matched-pair with cyclohexyl analog; predictable logP increment
Membrane permeability or protein binding assay outcomes
Scaffold diversification for IP generation
Cycloheptyl substituent distinct from prior art cycloalkyl motifs
Structural novelty and property differentiation documentation
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